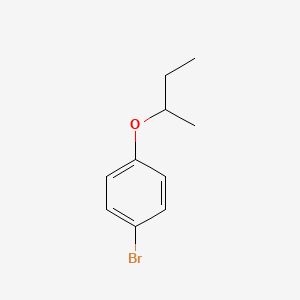

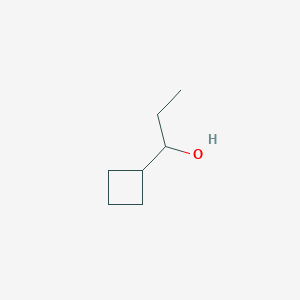

![molecular formula C7H12N4 B2503423 (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2095396-83-9](/img/structure/B2503423.png)

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of triazolopyrimidine, which is a heterocyclic compound that has been studied for various applications, including its use as a ligand in coordination chemistry and its potential biological activities.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines was achieved by the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane . Additionally, a series of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives were designed and synthesized starting from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-methylthioether .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been characterized using various spectroscopic methods. For example, the crystal structures of transition metal thiocyanates with 5,7-dimethyl[1,2,4]triazolo[1,5-a]-pyrimidine as a ligand were determined, revealing the coordination geometry and ligand geometry within the complexes .

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives with other chemical species has been explored. Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine were synthesized and their reactions with 5'-GMP were investigated, demonstrating the potential for interaction with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The crystal packing and hydrogen bonding patterns contribute to the stability and solubility of these compounds. The ligand field and infrared spectra provide insights into the electronic environment of the metal centers in coordination compounds . The antibacterial activity of certain derivatives indicates that these compounds can interact with biological systems, potentially leading to applications in medicine .

科学的研究の応用

Green Chemistry Synthesis

A study by Karami, Farahi, and Banaki (2015) presented a novel, environmentally friendly synthesis method for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, emphasizing green chemistry principles. This method involves a one-pot condensation process that is both catalyst- and solvent-free, representing a significant advancement in the sustainable synthesis of such compounds (Karami, Farahi, & Banaki, 2015).

Synthesis and Biological Activity

De (2006) designed and synthesized novel derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, demonstrating their potential for herbicidal and fungicidal activities. This indicates the compound's utility in agriculture and pest control applications (De, 2006).

Thermolysis Studies

Hori et al. (1985) explored the thermolysis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, uncovering a novel thermal ring cleavage reaction. This research contributes to a deeper understanding of the compound's chemical behavior under thermal conditions, which is vital for various industrial applications (Hori et al., 1985).

Design of Novel Compounds

Dong et al. (2008) focused on designing and synthesizing new anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. Their work contributes to the development of novel compounds with potential applications in various scientific fields (Dong et al., 2008).

Antitumor Activity

A study by Ye et al. (2015) evaluated the antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, suggesting their potential as agents for treating FGFR1-mediated cancers. This research is significant in the context of medicinal chemistry and cancer therapy (Ye et al., 2015).

Fungicidal Activities

Li De-jiang (2008) synthesized novel triazolopyrimidine-carbonylhydrazone derivatives, demonstrating their excellent fungicidal activities. This research underscores the compound's relevance in fungicide development (Li De-jiang, 2008).

Light-Emitting Properties

Liu et al. (2008) reported the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers with blue organic light-emitting properties. This study opens up possibilities for the use of these compounds in the field of organic electronics and photonics (Liu et al., 2008).

特性

IUPAC Name |

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGLGBOFHKOKSO-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C(=NC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

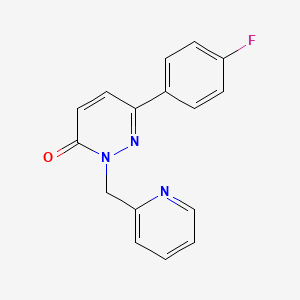

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)

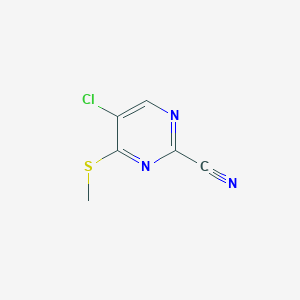

![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

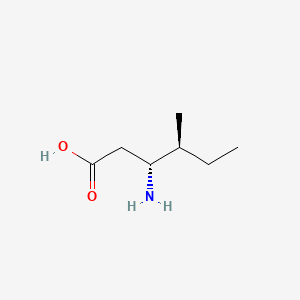

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)